molecular formula C19H17F3N2O2S B2781591 N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 301683-49-8

N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2781591
CAS No.: 301683-49-8
M. Wt: 394.41
InChI Key: JYPYKZZCZSBAJV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a trifluoromethyl group at position 6 and an acetamide side chain linked to a 2,3-dimethylphenyl group. The benzothiazine scaffold is a heterocyclic system containing sulfur and nitrogen, which confers unique electronic and steric properties.

Structurally, the compound shares similarities with other 3-oxo-1,4-benzothiazine derivatives, such as those reported in crystallographic studies (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide) . Its synthesis likely involves cyclization and amidation steps, with characterization relying on techniques like X-ray crystallography (supported by SHELX software for refinement) and spectroscopic methods.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-10-4-3-5-13(11(10)2)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)6-7-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPYKZZCZSBAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.

  • Molecular Formula : C19H17F3N2O2S
  • Molecular Weight : 394.41 g/mol
  • CAS Number : 1105198-84-2

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives, including this compound, exhibit significant antimicrobial properties. They have been shown to be effective against various bacterial strains and fungi. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains of bacteria .

2. Anticancer Activity

Benzothiazine derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells. For example, derivatives have shown IC50 values ranging from 10 to 50 µM in various cancer cell lines . The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly when administered at therapeutic doses . This activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

4. Antitubercular Activity

Recent studies have highlighted the potential of benzothiazine derivatives in treating tuberculosis. These compounds have shown promising results against Mycobacterium tuberculosis with low MIC values . The mechanism appears to involve disruption of the bacterial cell wall synthesis.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial EfficacyDemonstrated MIC values of < 10 µg/mL against resistant bacterial strains
Anticancer Activity AssessmentInduced apoptosis in breast and lung cancer cell lines with IC50 values between 10 µM and 50 µM
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models
Evaluation for Antitubercular ActivityShowed low MIC against M. tuberculosis strains

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzothiazine and Benzothiazole Acetamide Derivatives

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
N-(2,3-Dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-... acetamide (Target) 2,3-Dimethylphenyl C₁₉H₁₇F₃N₂O₂S 394.4 (calculated) High lipophilicity (CF₃), steric bulk (dimethyl)
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-... acetamide 4-Nitrophenyl C₁₆H₁₂F₃N₃O₄S 407.35 Electron-withdrawing nitro group; potential reactivity
N-(2-Cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-... acetamide 2-Cyanophenyl C₁₇H₁₂F₃N₃O₂S 395.36 (calculated) Polar cyano group; may enhance binding affinity
N-[3-(Trifluoromethyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-... acetamide 3-Trifluoromethylphenyl C₁₈H₁₂F₆N₂O₂S 434.36 Dual CF₃ groups; high hydrophobicity
N-(2-Butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-... acetamide 2-Butoxyphenyl C₂₁H₂₁F₃N₂O₃S 438.46 Alkoxy chain; increased solubility (predicted pKa = 11.80)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core C₁₆H₁₁F₃N₂O₂S 368.33 (calculated) Benzothiazole backbone; antimicrobial applications

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃): Present in all compounds except , this group enhances lipophilicity and metabolic stability. Dual CF₃ groups in further increase hydrophobicity (molar mass = 434.36 vs. 394.4 in the target compound).
  • Steric and Solubility Modifiers: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation. In contrast, the butoxy chain in improves aqueous solubility (predicted density = 1.313 g/cm³) .

Predictive Data and Limitations

  • Boiling Point: ~590–600°C (comparable to ).
  • pKa: ~12 (similar to due to acetamide deprotonation trends).

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of the benzothiazine core, trifluoromethyl group introduction, and acetamide coupling. Key factors for optimization include:
  • Temperature control : Higher yields are achieved under reflux conditions (110–120°C) for cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
  • Purity monitoring : Use TLC or HPLC at each step to isolate intermediates with >95% purity .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:
TechniqueApplicationExample Data
¹H/¹³C NMR Confirm substituent positions (e.g., trifluoromethyl at C6, dimethylphenyl at acetamide) δ 7.2–7.5 ppm (aromatic protons), δ 170 ppm (carbonyl C=O) .
HRMS Verify molecular formula (e.g., C₁₉H₁₇F₃N₂O₂S) Observed m/z: 411.050062 (monoisotopic mass) .
XRD Resolve ambiguities in stereochemistry or crystal packing CCDC deposition recommended for novel derivatives .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectral data during characterization?

  • Methodological Answer: Contradictions often arise from tautomerism (e.g., keto-enol forms in the benzothiazinone core) or dynamic NMR effects. Approaches include:
  • Variable-temperature NMR : Identify shifting proton signals due to conformational changes .
  • DFT calculations : Predict and compare theoretical vs. experimental NMR/IR spectra .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer: Focus on modifying critical pharmacophores:
  • Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on bioactivity .
  • Acetamide substituent : Vary the aryl group (e.g., nitro, methoxy) to probe steric/electronic effects .
  • Benzothiazine core : Introduce heteroatoms (e.g., O → S) or saturation to alter ring rigidity .
    Assay design : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity screens) with IC₅₀ comparisons .

Q. What experimental approaches are suitable for investigating metabolic stability of this compound?

  • Methodological Answer:
  • In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactor to measure t₁/₂ .
  • LC-MS/MS metabolite profiling : Identify oxidation (e.g., hydroxylation) or hydrolysis products .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer: Common issues include overfitting in QSAR models or unaccounted solvation effects. Mitigation strategies:
  • Multi-software validation : Compare docking results (AutoDock, Schrödinger) to ensure consensus .
  • Free-energy perturbation (FEP) : Refine binding affinity predictions for specific targets .
  • Experimental controls : Include known inhibitors/activators in assays to validate assay conditions .

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